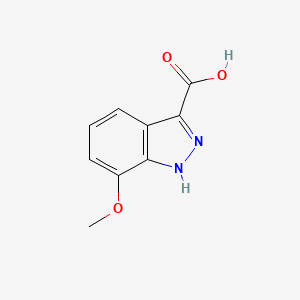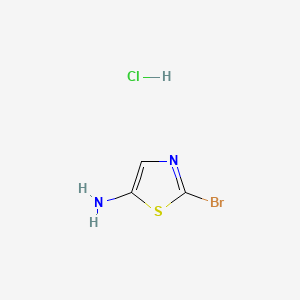
7-Methoxy-1H-indazole-3-carboxylic acid
Descripción general
Descripción
“7-Methoxy-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O3 . It is an intermediate in the synthesis of 7-Hydroxy Granisetron, a metabolite of Granisetron, a specific serotonin (5HT3) receptor antagonist . Granisetron is used as an antiemetic .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-1H-indazole-3-carboxylic acid” is represented by the InChI code1S/C9H8N2O3/c1-14-6-4-2-3-5-7 (6)10-11-8 (5)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) . This indicates the presence of a methoxy group attached to the 7th position of the indazole ring and a carboxylic acid group attached to the 3rd position . Physical And Chemical Properties Analysis
“7-Methoxy-1H-indazole-3-carboxylic acid” is a powder with a molecular weight of 192.17 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Serotonin Receptor Antagonists
7-Methoxy-1H-indazole-3-carboxylic acid: is used as an intermediate in the synthesis of 7-Hydroxy Granisetron , a metabolite of Granisetron . Granisetron is a well-known serotonin (5-HT3) receptor antagonist used primarily as an antiemetic to treat nausea and vomiting following chemotherapy .
Development of Antiemetic Agents
Due to its role in the synthesis of Granisetron, 7-Methoxy-1H-indazole-3-carboxylic acid contributes to the development of antiemetic agents. These agents are crucial for improving the quality of life for patients undergoing treatments that induce nausea, such as chemotherapy .
Research in Vagus Nerve Activity
Granisetron’s mechanism of action involves reducing the activity of the vagus nerve. The use of 7-Methoxy-1H-indazole-3-carboxylic acid in its synthesis allows for further research into vagus nerve-related therapies, potentially extending beyond antiemetic applications .
Pharmaceutical Adjuvants
This compound is also utilized as a pharmaceutical adjuvant, which can enhance the therapeutic effects of drugs or improve their delivery . As an adjuvant, it can play a role in the formulation of more effective medication.
Material Science Research
The chemical properties of 7-Methoxy-1H-indazole-3-carboxylic acid make it a candidate for material science research. Its molecular structure could be useful in the development of new materials with specific desired properties .
Organic Synthesis Studies
In organic chemistry, 7-Methoxy-1H-indazole-3-carboxylic acid serves as a valuable raw material and intermediate for various synthetic pathways. Its reactivity and structural features are explored for synthesizing novel organic compounds .
Mecanismo De Acción
Target of Action
The primary target of 7-Methoxy-1H-indazole-3-carboxylic acid is the serotonin (5HT3) receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and nausea .
Mode of Action
7-Methoxy-1H-indazole-3-carboxylic acid acts as an antagonist at the serotonin (5HT3) receptor . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the transmission of signals that can lead to feelings of nausea .
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathways in the brain . By blocking the 5HT3 receptors, it disrupts the normal flow of signals along these pathways, leading to a reduction in the symptoms of nausea .
Result of Action
The primary result of the action of 7-Methoxy-1H-indazole-3-carboxylic acid is a reduction in the symptoms of nausea . By blocking the action of serotonin at the 5HT3 receptors, it can help to alleviate these symptoms, making it useful as an antiemetic .
Action Environment
The action, efficacy, and stability of 7-Methoxy-1H-indazole-3-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Safety and Hazards
The compound is classified as potentially causing respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust, wearing protective clothing, gloves, safety glasses, and washing all exposed external body areas thoroughly after handling .
Propiedades
IUPAC Name |
7-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBKQPNJIQYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654278 | |
| Record name | 7-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-indazole-3-carboxylic acid | |
CAS RN |
133841-08-4 | |
| Record name | 7-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)



![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)




